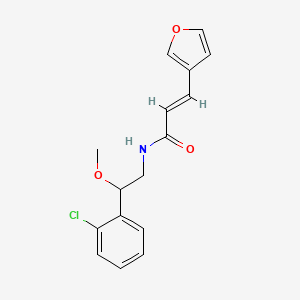

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structural features include a furan ring, a chlorophenyl group, and an acrylamide moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound, highlighting relevant research findings, potential mechanisms of action, and comparative analyses with related compounds.

- IUPAC Name : (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)prop-2-enamide

- Molecular Formula : C₁₆H₁₆ClNO₃

- Molecular Weight : 305.75 g/mol

- CAS Number : 1706497-66-6

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The unique combination of the furan ring and chlorinated phenyl group may enhance the compound's ability to interfere with cancer cell proliferation.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |

| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |

| 2-Methoxyethyl-acrylamide | Methoxyethyl group, acrylamide | Moderate cytotoxicity | Absence of furan and chlorophenyl |

The distinct structural elements in this compound may confer unique biological activities not observed in other similar compounds.

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. For example, studies on related furan derivatives have shown that they can modulate nicotinic acetylcholine receptors, which are implicated in various neurological processes .

Case Studies

- Antinociceptive and Antiinflammatory Properties : A study investigating the antinociceptive effects of furan derivatives highlighted their potential in reducing pain responses in rodent models. Although focused on different furan compounds, the findings suggest that this compound could similarly exhibit pain-relieving properties through modulation of inflammatory pathways .

- Anxiolytic Activity : Research on structurally analogous compounds has revealed their anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound could also possess anxiolytic properties, enhancing its therapeutic potential in treating anxiety disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of compounds structurally related to this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2-Chlorophenyl)acrylamide | Anticancer | Inhibition of cell proliferation |

| 3-Furanyl-acrylamide | Antimicrobial | Disruption of bacterial cell walls |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Modulation of nicotinic receptors |

This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The furan ring and chlorinated phenyl group may enhance the compound's ability to interfere with cancer cell proliferation.

Comparative Analysis of Anticancer Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |

| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |

| 2-Methoxyethyl-acrylamide | Methoxyethyl group, acrylamide | Moderate cytotoxicity | Absence of furan and chlorophenyl |

The distinct structural elements in (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide may confer unique biological activities not observed in other similar compounds.

Antinociceptive and Anti-inflammatory Properties

Studies on furan derivatives suggest potential antinociceptive effects, indicating that this compound may reduce pain responses through modulation of inflammatory pathways.

Anxiolytic Activity

Research on structurally analogous compounds has revealed their anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound could possess similar anxiolytic properties, enhancing its therapeutic potential in treating anxiety disorders.

Study on Antinociceptive Effects

A study investigating the antinociceptive effects of various furan derivatives highlighted their potential in reducing pain responses in rodent models. Although focused on different compounds, findings suggest that this compound could similarly exhibit pain-relieving properties.

Anxiolytic Activity Research

Research on related compounds indicated anxiolytic effects through modulation of nicotinic receptors. Such findings support the hypothesis that this compound may also provide therapeutic benefits for anxiety disorders.

Propiedades

IUPAC Name |

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFLGKDSDAFMBY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.